3-(4-Methylphenyl)-2-morpholinoquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Synthetic Chemistry
The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. nih.govresearchgate.net Its derivatives are found in numerous natural products, particularly alkaloids, and form the core of many commercially available drugs. nih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's biological and physical properties. nih.gov
The significance of the quinoline scaffold is underscored by the diverse pharmacological activities exhibited by its derivatives. nih.gov This structural motif is central to the efficacy of drugs with a wide range of therapeutic applications, as detailed in the table below.
| Therapeutic Class | Examples of Quinoline-Based Drugs |
| Antimalarial | Chloroquine, Mefloquine |
| Antibacterial | Ciprofloxacin, Levofloxacin researchgate.net |
| Anticancer | Topotecan, Irinotecan |
| Anti-inflammatory | Broxyquinoline |
This wide spectrum of activity has cemented the quinoline scaffold as a "privileged" structure in drug discovery. nih.gov Its ability to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, makes it an adaptable building block for creating extensive libraries of compounds for screening. nih.govresearchgate.net The ongoing development of novel synthetic methods continues to expand the chemical space accessible to researchers, facilitating the creation of more complex and potent quinoline-based molecules. researchgate.net
Role of the Morpholine (B109124) Moiety in Contemporary Drug Design and Development
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, is a highly valued building block in modern drug design. e3s-conferences.orgbiosynce.com Its incorporation into a drug candidate can significantly improve its pharmacokinetic properties. nih.govresearchgate.net The presence of the morpholine ring is often associated with enhanced aqueous solubility, improved metabolic stability, and better bioavailability. biosynce.comresearchgate.net
Numerous approved drugs across various therapeutic areas contain the morpholine ring, highlighting its importance and versatility. researchgate.net
| Drug Name | Therapeutic Use | Role of Morpholine Moiety |
| Linezolid | Antibiotic | Enhances solubility and safety profile. researchgate.net |
| Gefitinib | Anticancer | Improves pharmacokinetic properties. |
| Aprepitant | Antiemetic | Contributes to target binding and favorable ADME properties. |
| Reboxetine | Antidepressant | Forms part of the core pharmacophore. |
The ability of the morpholine ring to confer favorable drug-like properties makes it a ubiquitous and privileged pharmacophore in the development of new therapeutic agents. nih.govresearchgate.net
Rationale for Investigating 3-(4-Methylphenyl)-2-morpholinoquinoline as a Research Subject
The investigation of this compound is rooted in the principles of molecular hybridization. The rationale is to create a novel chemical entity that synergistically combines the potent biological activity of the quinoline core with the favorable pharmacokinetic characteristics imparted by the morpholine moiety. researchgate.net
Research into related quinoline-morpholine hybrids has demonstrated the potential of this combination. For instance, studies on various 2-morpholino-4-anilinoquinoline derivatives have shown significant anticancer activity. nih.govrsc.org These compounds were synthesized and evaluated for their potential to inhibit the growth of cancer cell lines, with some derivatives showing high potency. rsc.org The success of these related structures provides a strong impetus for exploring other positional isomers and substituted analogues, such as this compound.
The specific design of this compound incorporates three key components:
The Quinoline Scaffold : Serves as the foundational structure, known for its wide range of biological activities, including anticancer properties. researchgate.netrsc.org
The Morpholine Moiety : Attached at the 2-position of the quinoline ring, it is expected to enhance the compound's drug-like properties, such as solubility and metabolic stability. researchgate.net
The 4-Methylphenyl Group : Substituted at the 3-position, this group provides a lipophilic region that can be crucial for interactions with specific biological targets and can be modified to explore structure-activity relationships (SAR).
By synthesizing and evaluating this specific hybrid, researchers aim to explore new regions of chemical space and identify novel compounds with potential therapeutic value, particularly in areas like oncology where quinoline derivatives have already shown significant promise. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-methylphenyl)quinolin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-15-6-8-16(9-7-15)18-14-17-4-2-3-5-19(17)21-20(18)22-10-12-23-13-11-22/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEAJESBFNEPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methylphenyl 2 Morpholinoquinoline
Established Strategies for Quinoline (B57606) Nucleus Construction
The formation of the fundamental quinoline ring system is a well-explored area of organic synthesis. Several classical and modern methods can be employed to construct the bicyclic core, which can then be further functionalized to yield the desired 3-aryl-2-aminoquinoline derivative.
Conventional Reaction Pathways (e.g., Friedländer, Skraup, Povarov)
For over a century, named reactions have been the cornerstone of quinoline synthesis, offering reliable routes to a diverse range of derivatives. researchgate.neteurekaselect.comnih.govresearchgate.net
The Friedländer synthesis is a prominent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. eurekaselect.comnih.gov This reaction, which can be catalyzed by either acids or bases, proceeds through an aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. eurekaselect.com
The Skraup synthesis offers a direct route to the parent quinoline ring by reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.netrsc.org The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and oxidation. researchgate.net While effective for unsubstituted or simply substituted quinolines, its harsh conditions can limit its applicability for more complex, functionalized targets.
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. researchgate.netnih.gov This reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and a benzaldehyde) and an electron-rich alkene. mdpi.com The resulting tetrahydroquinoline can then be aromatized to the corresponding quinoline. acs.org
| Reaction Name | Reactants | Catalyst/Conditions | Product |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or Base | Substituted Quinoline |
| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | Heat | Quinoline |
| Povarov Reaction | Aniline + Benzaldehyde + Electron-rich Alkene | Lewis Acid, then Oxidation | Substituted Quinoline |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.netnih.gov Several MCRs have been developed for the synthesis of quinoline derivatives, offering advantages in terms of atom economy and procedural simplicity. researchgate.net These reactions often combine elements of the classical syntheses, such as in situ imine formation, followed by a cyclization event with a third component. For instance, a three-component reaction involving an aniline, an aldehyde, and an alkyne can lead to highly substituted quinolines. nih.gov The Povarov reaction itself is often considered a three-component reaction. mdpi.comrsc.org
Oxidative Annulation and Cyclization Techniques
Modern synthetic methods have introduced oxidative annulation and cyclization techniques as elegant strategies for quinoline synthesis. nih.govrsc.org These methods often involve transition-metal catalysis to facilitate the formation of the quinoline ring through C-H bond activation. nih.govrsc.org For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes has been shown to produce quinoline structures. nih.govrsc.org These techniques can offer high levels of regioselectivity and functional group tolerance, providing access to complex quinoline derivatives that may be difficult to prepare using traditional methods.
Targeted Synthesis of 2-Morpholinoquinoline Scaffolds
Once the quinoline nucleus is formed, or concurrently with its formation, the introduction of the morpholino group at the 2-position is a key transformation. This is typically achieved through amination reactions on a pre-functionalized quinoline ring.
Condensation-Based Syntheses
A common and straightforward approach to installing the morpholino moiety involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the quinoline ring. Typically, a 2-chloroquinoline (B121035) derivative is used as the electrophilic partner. The reaction of 2-chloroquinoline with morpholine (B109124), often in the presence of a base and a suitable solvent, leads to the formation of the desired 2-morpholinoquinoline. This method is widely applicable and allows for the late-stage introduction of the morpholino group.
Another strategy involves the condensation of 2-aminoquinoline (B145021) derivatives with other molecules. While not a direct installation of the morpholine ring, these methods can be used to build more complex structures containing the 2-aminoquinoline core.
| Starting Material | Reagent | Conditions | Product |
| 2-Chloroquinoline | Morpholine | Base, Solvent, Heat | 2-Morpholinoquinoline |
| Quinoline N-oxide | Morpholine | Copper Catalyst | 2-Morpholinoquinoline N-oxide |
Electrochemical Functionalization and Amination
Electrochemical methods offer a green and efficient alternative for the formation of C-N bonds. While direct electrochemical amination of the quinoline C2-H bond with morpholine is a developing area, related electrochemical approaches have been demonstrated for the synthesis of aminated heterocycles. Anodic oxidation can be used to generate reactive intermediates that are susceptible to nucleophilic attack by amines. For instance, electrochemical dual oxidative C(sp³)–H amination has been developed for the synthesis of imidazo-fused quinazolinones, showcasing the potential of electrochemistry in C-N bond formation. The direct C-H amination of quinoline N-oxides with secondary amines, including morpholine, has been achieved using copper catalysis, which can be considered an oxidative amination process. Electrochemical methods could potentially offer a metal-free and oxidant-free alternative to these transformations.
Rearrangement and Ring Contraction Pathways
While direct synthesis is often preferred, rearrangement and ring contraction pathways offer alternative and sometimes more efficient routes to complex quinoline structures. These methods typically involve the transformation of a pre-existing ring system into the desired quinoline core.
One notable strategy involves the deaminative ring contraction of larger heterocyclic systems. This process can proceed through a cascade of reactions, including in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium (B1175870) cation. This intermediate then undergoes a base-induced researchgate.netrsc.org-Stevens rearrangement followed by a dehydroamination/Hofmann elimination sequence to yield the contracted quinoline ring system. This multi-event transformation, while powerful, can be sensitive to the substrate and reaction conditions, sometimes resulting in low efficiency and side reactions.
Another relevant pathway is the ring contraction of quinoline N-oxides. For instance, the reaction of 2-azidoquinoline 1-oxides can lead to ring contraction, forming valuable synthons for further elaboration. Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with reagents like dialkyl acetylenedicarboxylates and water can also induce skeletal editing, leading to cyclization and sequential rearrangement processes that ultimately yield substituted indolines, which can be seen as a form of ring contraction from the initial expanded intermediate.
These rearrangement strategies, summarized in the table below, provide non-traditional access to the quinoline core and can be conceptually applied to the synthesis of complex derivatives.
| Pathway | Precursor Type | Key Intermediates | Transformation |
| Deaminative Ring Contraction | Biaryl-linked Dihydroazepine | Cyclic ammonium cation | researchgate.netrsc.org-Stevens Rearrangement, Hofmann Elimination |
| N-Oxide Rearrangement | Quinoline N-oxide | Benzoxazepine | Acid-promoted fragmentation/rearrangement |
This table provides a conceptual overview of rearrangement and ring contraction pathways applicable to quinoline synthesis.
Stereoselective and Chemo-selective Synthesis Considerations
The synthesis of a specifically substituted molecule like 3-(4-Methylphenyl)-2-morpholinoquinoline necessitates high degrees of stereoselectivity and chemo-selectivity. Achieving this control is a significant focus of modern synthetic organic chemistry.
Chemo-selectivity is crucial when multiple reactive sites are present in the starting materials or intermediates. For the synthesis of 2,3-disubstituted quinolines, several chemo-selective methods have been developed. One such approach is the ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and allylamines. In this process, an imine is initially formed from the dehydrative coupling of the aniline and aldehyde. This intermediate then undergoes a deaminative coupling and annulation reaction with the amine substrate to form the 2,3-disubstituted quinoline product. This method is highly chemo-selective, as it directs the formation of the desired product without affecting other functional groups that may be present.
Another strategy involves the Povarov reaction, a three-component reaction of anilines, aldehydes, and activated alkenes or alkynes. While traditionally yielding 2,4-disubstituted quinolines, modifications using enaminones as a C3-C4 fragment source have been shown to regioselectively produce 2,3-disubstituted quinolines.
Stereoselectivity , while not directly applicable to the aromatic quinoline core of the target molecule, is a critical consideration in the synthesis of related saturated or partially saturated quinoline derivatives. For instance, in the synthesis of tetrahydroquinolines via the Povarov reaction, diastereoselective outcomes can often be achieved by carefully selecting the catalyst and reaction conditions. While no specific stereoselective syntheses for this compound have been detailed in the literature, the principles of asymmetric catalysis could be applied to precursors to introduce chirality if desired in analogous structures.
| Reaction Type | Selectivity | Reactants | Key Features |
| Ru-catalyzed Deaminative Coupling | Chemo-selective | Anilines, Aldehydes, Allylamines | Step-efficient, avoids wasteful byproducts |
| Modified Povarov Reaction | Regio-selective | Enaminones, Aldehydes, Anilines | Provides access to 2,3-disubstitution pattern |
This table summarizes key chemo- and regio-selective methods for the synthesis of 2,3-disubstituted quinolines.
Green Chemistry Principles in the Synthesis of Quinoline-Morpholine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijpsjournal.com This involves the use of alternative energy sources, catalyst-free systems, and environmentally benign solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.comnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives. eurekaselect.comias.ac.inactascientific.com
For instance, a catalyst-free, one-pot, three-component procedure for the synthesis of quinoline-hybridized dihydropyridopyrimidines and dihydropyrazolopyridines has been developed using microwave irradiation. acs.org This approach involves the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.org The use of microwave heating significantly reduces the reaction time, from hours to minutes. acs.org Similarly, the synthesis of quinoline and dihydroquinoline derivatives has been achieved through a one-pot reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation. ias.ac.in
The application of microwave energy not only enhances reaction rates but also aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. eurekaselect.comias.ac.in
| Reaction Type | Catalyst/Support | Conditions | Advantages |
| Three-component synthesis of quinoline hybrids | Catalyst-free | DMF, MWI, 125–135 °C, 8–20 min | Rapid, efficient, one-pot acs.org |
| Synthesis of quinolines and dihydroquinolines | InCl₃ on Silica Gel | Solvent-free, MWI | Efficient, solvent-free ias.ac.in |
| Skraup synthesis of 7-amino-8-methylquinoline | Arsenic pentoxide | MWI | Reduced reaction time nih.gov |
This table highlights examples of microwave-assisted protocols in the synthesis of quinoline derivatives.
Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. Several catalyst-free methods for quinoline synthesis have been reported. For example, a multicomponent, catalyst-free microwave-assisted protocol has been developed for the synthesis of pyrazolo[3,4-b]quinolines under green conditions. eurekaselect.com
Furthermore, iodine, a relatively benign and inexpensive reagent, has been used to catalyze the synthesis of quinoline derivatives. A metal-free, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates has been achieved using molecular iodine as a catalyst. rsc.org This method is advantageous due to the avoidance of metal contamination in the final product. rsc.org Mechanochemical synthesis, which involves grinding solid reactants together, represents another solvent-free and often catalyst-free approach to quinoline synthesis. researchgate.net An iodine-mediated mechanochemical process has been developed for the synthesis of multi-substituted quinolines from aniline derivatives. researchgate.net
Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. rsc.orgnih.gov An efficient, ultrasound-assisted method for obtaining hybrid quinoline-imidazole derivatives has been reported, demonstrating significant reductions in reaction time and energy consumption compared to conventional heating. rsc.orgnih.gov
The choice of solvent plays a critical role in the environmental impact of a chemical process. The use of green solvents such as water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, is highly desirable. researchgate.netresearchgate.net
Water has been employed as a green solvent for the synthesis of quinoline derivatives. For example, the Doebner-Miller reaction has been successfully performed in water to produce 2-methylquinoline (B7769805) derivatives. iipseries.org N-formylmorpholine has also been investigated as a green solvent for the synthesis of heterocyclic compounds due to its chemical stability, non-toxicity, and non-corrosive nature. ajgreenchem.com
Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, represent the ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. researchgate.netias.ac.inresearchgate.net The development of such protocols is a significant step towards more sustainable chemical manufacturing. researchgate.net
Advanced Computational and Theoretical Investigations of 3 4 Methylphenyl 2 Morpholinoquinoline
Quantum Chemical Calculations and Molecular Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(4-Methylphenyl)-2-morpholinoquinoline. These computational methods provide a detailed picture of the molecule's electronic properties, which are crucial in determining its reactivity and potential as a therapeutic agent.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.govdergipark.org.tr By applying DFT methods, such as using the B3LYP functional with a 6-311++G(d,p) basis set, the optimized molecular geometry of quinoline (B57606) derivatives can be determined. nih.govresearchgate.net These calculations provide insights into the kinetic and thermodynamic stability of the compound and allow for the analysis of its optical and electronic properties. nih.gov For quinoline derivatives, DFT studies help in understanding their structural parameters, thermochemistry, and vibrational frequencies. scirp.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is essential for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). fiveable.mewikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. scirp.orgnumberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com For quinoline derivatives, the HOMO-LUMO gap can be calculated to assess their stability. For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was found to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr These calculations help in understanding the charge transfer that can occur within the molecule. scirp.org
| Parameter | Illustrative Value for a Quinoline Derivative |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 3.7 eV |
Molecular Docking and Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for forecasting the binding affinity and interaction mode of potential drug candidates. mdpi.com
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations are employed to predict how this compound might bind to a biological target, such as a protein kinase. mdpi.com These simulations can identify the most likely binding poses and estimate the binding affinity, often expressed as a docking score. mdpi.com For example, in studies of quinoline derivatives targeting cancer-related proteins, molecular docking has been used to predict binding to targets like the ataxia telangiectasia mutated (ATM) kinase or the epidermal growth factor receptor (EGFR). mdpi.comnih.gov The results of these studies help in identifying which compounds are most likely to be effective inhibitors. mdpi.com
Characterization of Key Molecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)
A crucial aspect of molecular docking is the detailed characterization of the interactions between the ligand and the receptor's active site. nih.gov For quinoline-based compounds, common interactions include hydrogen bonds, pi-pi stacking, and hydrophobic interactions. nih.gov For instance, the quinoline ring is often involved in π-π stacking interactions with aromatic amino acid residues like tyrosine, while the nitrogen atom of the quinoline can act as a hydrogen bond acceptor. nih.gov Understanding these interactions is vital for designing more potent and selective inhibitors. nih.gov
| Interaction Type | Interacting Residue (Illustrative Example) | Distance (Å) |
|---|---|---|
| Hydrogen Bond | MET793 | 2.1 |
| Pi-Pi Stacking | TYR1159 | 3.5 |
| Hydrophobic | LEU788 | 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties. nih.gov This method is widely used in drug design to predict the activity of new compounds and to optimize lead compounds. nih.gov
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity. mdpi.com For quinoline derivatives, 3D-QSAR models have been successfully developed to predict their anticancer activity. nih.gov
The statistical robustness of a QSAR model is assessed through various parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient for an external test set (R²pred). mdpi.com A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com These models can guide the synthesis of new derivatives with improved therapeutic potential. nih.gov
| QSAR Model | Parameter | Illustrative Value |
|---|---|---|
| CoMFA | q² | 0.778 |
| R² | 0.950 | |
| R²pred | 0.709 | |
| CoMSIA | q² | 0.764 |
| R² | 0.945 | |
| R²pred | 0.713 |
Development of 2D and 3D-QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activities. For a molecule like this compound, both 2D and 3D-QSAR models would be developed to understand how its physicochemical properties and spatial arrangement of functional groups influence its therapeutic potential.
2D-QSAR models for quinoline derivatives are typically built using a variety of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies). Multiple Linear Regression (MLR) is a common statistical method used to generate a linear equation that quantitatively describes the relationship between these descriptors and the biological activity of a series of compounds.
3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These methods are particularly insightful for understanding the steric and electrostatic interactions between a ligand, like this compound, and its biological target.
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) regression. This approach generates contour maps that highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.
CoMSIA extends the CoMFA approach by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more robust and predictive models. For instance, a CoMSIA model for a series of quinoline derivatives might reveal that a hydrogen bond acceptor at a specific position on the quinoline ring is crucial for high affinity to the target protein.
The development of these models relies on a dataset of structurally related compounds with experimentally determined biological activities. The insights gained from the resulting contour maps can then be used to guide the design of new, more potent analogues of this compound.
Statistical Validation and Predictive Capability Assessment
The reliability and predictive power of any QSAR model are paramount. Therefore, rigorous statistical validation is a critical step in the modeling process. This involves both internal and external validation techniques to ensure that the model is not only descriptive of the training data but can also accurately predict the activity of new, untested compounds.
Internal validation is often performed using the leave-one-out (LOO) cross-validation method. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is a key metric derived from this process, with a value greater than 0.5 generally indicating a model with good predictive ability.
External validation is considered a more stringent test of a model's predictive capability. Here, the initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside and used to assess the model's performance on "unseen" data. Several statistical parameters are used to evaluate the external predictivity, including the predicted correlation coefficient (R²pred).
Below is a representative table of statistical parameters that would be assessed to validate QSAR models for quinoline derivatives, based on published studies.
| Statistical Parameter | Description | Acceptable Value |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, calculated using cross-validation. | > 0.5 |
| R² (Non-cross-validated R²) | The coefficient of determination for the training set, indicating the goodness of fit. | > 0.6 |
| R²pred (Predicted R²) | The correlation coefficient for the external test set, indicating the external predictive power. | > 0.6 |
| r²m | A metric for external validation that is less sensitive to the correlation coefficient of the test set. | > 0.5 |
These validation metrics ensure that the developed QSAR models for compounds like this compound are robust and can be confidently used to guide further drug discovery efforts.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational landscape of this compound and its interactions with a biological target over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. nih.gov
For this compound, MD simulations would typically be performed on the ligand-protein complex to assess its stability and to identify key interactions. nih.gov The simulation would be run for a sufficient duration, often in the nanosecond to microsecond range, to allow the system to reach equilibrium and to sample a representative range of conformations.
Several analyses are commonly performed on the resulting trajectory:
Root Mean Square Fluctuation (RMSF): This is calculated for individual residues of the protein to identify regions of flexibility. High RMSF values may indicate regions of the protein that are involved in ligand binding or conformational changes. nih.gov
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation, helping to identify key interactions that contribute to binding affinity.
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to the protein. This provides a quantitative measure of the binding affinity and can be used to compare different ligands.
Through these analyses, MD simulations can provide a detailed understanding of the dynamic behavior of the this compound-protein complex, revealing insights into the determinants of binding and the conformational changes that may occur upon ligand binding. researchgate.net
Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov
For this compound, a pharmacophore model could be generated based on a set of known active quinoline derivatives. nih.gov The process typically involves the following steps:
Conformational Analysis: A diverse set of low-energy conformations is generated for each molecule in the training set.
Feature Identification: The chemical features relevant for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) are identified for each conformation.
Model Generation: A common features pharmacophore hypothesis is generated by aligning the conformations of the active molecules and identifying the spatial arrangement of features that they share. The best pharmacophore models are then selected based on statistical scoring functions. nih.gov
Once a validated pharmacophore model is developed, it can be used in several ways:
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds.
Lead Optimization: The model can guide the modification of existing lead compounds, such as this compound, to improve their activity. For example, if the model indicates that a hydrogen bond donor is required at a specific position, a functional group with this property could be incorporated into the molecule.
De Novo Design: The pharmacophore can serve as a template for the design of entirely new molecules that fit the required spatial and chemical constraints.
By focusing on the key interaction features, pharmacophore modeling provides a computationally efficient approach to ligand-based design, enabling the exploration of vast chemical space and the rational design of novel and potent therapeutic agents based on the quinoline scaffold. nih.gov
Elucidation of Molecular Mechanisms of Action in Vitro Context
Enzyme Inhibition and Modulation Studies
There is no available data from in vitro studies identifying specific enzyme targets for 3-(4-Methylphenyl)-2-morpholinoquinoline or characterizing its potential inhibitory or modulatory effects.
Receptor Binding and Functional Modulation
Information regarding the affinity of this compound for specific receptors, including the 5-HT5 receptor, is not available.
Interaction with Cellular Macromolecules
Direct experimental evidence detailing the interaction of this compound with cellular macromolecules like nucleic acids or proteins is currently absent from the scientific literature.
DNA Binding Investigations
The quinoline (B57606) scaffold is a prominent feature in many molecules known to interact with DNA. nih.gov The planar aromatic structure of the quinoline ring allows it to bind to DNA through various modes, including intercalation between base pairs or binding within the minor or major grooves. rsc.org The specific nature of this interaction is often dictated by the substituents on the quinoline core.
Spectroscopic techniques are fundamental in elucidating these binding events. UV-visible absorption spectroscopy, for instance, can reveal the formation of a compound-DNA complex through changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red shift in the peak wavelength), which are characteristic of intercalation. tandfonline.com Fluorescence spectroscopy is another powerful tool, often used in competitive binding assays with known DNA intercalators like ethidium (B1194527) bromide (EB). A decrease in the fluorescence of the EB-DNA complex upon addition of a quinoline compound suggests it can displace EB, indicating a competitive binding mode. tandfonline.com
Studies on various substituted quinolines have determined their binding affinities, which can vary significantly. For example, pyrano[3,2-f]quinoline has shown a moderate binding affinity for calf thymus DNA (CT-DNA), with an association constant (Ka) calculated to be 1.05×105 L/mol. tandfonline.com Other diarylquinolizinium derivatives have exhibited binding affinities ranging from 2 × 104 M−1 to 2 × 105 M−1. rsc.org These interactions are typically driven by non-covalent forces such as van der Waals forces, hydrogen bonds, and π-stacking interactions between the quinoline ring and DNA bases. tandfonline.comnih.gov While some quinolines act as classical intercalators, others may bind covalently or induce conformational changes in the DNA structure. nih.gov
| Compound Class | Binding Mode | Association Constant (Ka) | Primary Driving Forces |
|---|---|---|---|
| Pyrano[3,2-f]quinoline | Non-intercalative (Groove Binding) | 1.05 x 105 M-1 | Van der Waals, Hydrogen Bonds |
| Diarylquinolizinium Derivatives | Intercalation & Groove Binding | 0.2 - 2.0 x 105 M-1 | Electrostatic, Hydrophobic |
| Quinine (protonated) | Weak Intercalation (π-stacking) | 5.2 x 105 M-1 | π-stacking Interactions |
Protein-Protein Interaction Analysis
The quinoline nucleus serves as a versatile scaffold for designing molecules that can modulate protein function, often by interfering with protein-protein interactions (PPIs) or by binding to the active sites of enzymes. nih.gov Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are central to cellular signaling. researchgate.net By occupying the ATP-binding pocket of a kinase, these inhibitors prevent the phosphorylation of substrate proteins, thereby disrupting signal transduction cascades. nih.govnih.gov
Molecular docking simulations are frequently employed to predict and analyze the binding modes of quinoline derivatives with their protein targets. nih.gov These computational studies can reveal key interactions, such as hydrogen bonds between the quinoline nitrogen and backbone residues of the protein, or π-π stacking interactions between the quinoline ring and aromatic amino acid residues like tyrosine or phenylalanine. nih.gov For instance, docking studies of quinoline inhibitors with the c-Met kinase domain have highlighted π-π stacking with Tyr1159 and a hydrogen bond with Met1160 as crucial for stabilizing the ligand-protein complex. nih.gov Similarly, quinoline-based GLI1 inhibitors have been shown to form hydrogen bonds with residues like His220 in the protein's zinc-finger domain. nih.gov While not always directly disrupting a PPI, inhibiting a key protein within a complex effectively modulates the downstream consequences of that interaction.
Modulation of Cellular Pathways and Processes
By interacting with DNA and proteins, this compound and related compounds can significantly influence a variety of cellular pathways and processes, including cell cycle progression, apoptosis, and signal transduction.
Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process is a key mechanism for many anticancer agents. Several quinoline derivatives have been shown to induce cell cycle arrest at specific phases, most commonly the G2/M phase. tandfonline.comrsc.org
This arrest is often a consequence of interference with the mitotic machinery. For example, certain quinoline-based analogues of combretastatin (B1194345) A-4 act as tubulin polymerization inhibitors. tandfonline.com By binding to tubulin, they disrupt the formation of microtubules, which are essential for creating the mitotic spindle, leading to a halt in mitosis and subsequent cell death. Other quinolinone-based compounds have been identified as inhibitors of cell division cycle 25 (CDC25) phosphatases. nih.gov These enzymes are crucial for activating cyclin-dependent kinases (CDKs) that drive entry into mitosis. Inhibition of CDC25C, for example, prevents the activation of the CDK1/Cyclin B complex, leading to G2/M arrest. nih.gov
| Phase | Control (%) | Compound 12c (10 nM) (%) |
|---|---|---|
| G0/G1 | 56.8 | 15.4 |
| S | 28.3 | 10.7 |
| G2/M | 14.9 | 73.9 |
Data adapted from studies on quinoline-based combretastatin analogues. tandfonline.com
Apoptotic Pathway Engagement
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to engage apoptotic pathways through various mechanisms. nih.govnih.gov
Induction of apoptosis is often confirmed by observing characteristic cellular changes. For instance, treatment with certain bis-quinoline compounds leads to a significant increase in the sub-G1 cell population in flow cytometry analysis, which is indicative of DNA fragmentation. mdpi.com The engagement of the caspase cascade, a family of proteases central to apoptosis, is another hallmark. This can be observed through the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of key executioner caspases like caspase-3. nih.govmdpi.com Furthermore, quinoline compounds can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the production of reactive oxygen species (ROS). nih.gov
| Cell Population | Control (%) | Compound 4c (0.1 µM) (%) |
|---|---|---|
| Viable | 98.1 | 54.3 |
| Early Apoptosis | 1.2 | 25.1 |
| Late Apoptosis | 0.7 | 19.8 |
| Necrosis | 0.0 | 0.8 |
Data adapted from studies on quinoline-based tubulin inhibitors. rsc.org
Signal Transduction Cascade Interference
Signal transduction pathways regulate cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer. The quinoline scaffold has been a cornerstone in the development of inhibitors targeting key components of these cascades. nih.govnih.gov
Many quinoline derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov These receptors are often overexpressed in tumors and drive malignant progression. Furthermore, quinoline-based molecules have been designed to inhibit downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation. nih.gov By blocking these critical signaling nodes, these compounds can effectively halt the uncontrolled growth of cancer cells.
| Compound Type | Target Kinase | IC50 |
|---|---|---|
| 3,5,7-Trisubstituted quinoline | c-Met | <1.0 nM |
| Quinoline Schiff's base | EGFR | 0.12 µM |
| Thieno[3,2-c]quinoline | PI3K | 1.0 µM |
| Quinoline-based analogue | mTOR | 1.4 µM |
Data compiled from reviews on quinoline-based kinase inhibitors. nih.gov
Methodological Approaches for In Vitro Mechanistic Studies
A variety of established in vitro techniques are employed to dissect the molecular mechanisms of compounds like this compound.
DNA Interaction Assays: UV-visible and fluorescence spectroscopy are used to determine binding modes and affinities with DNA. Circular dichroism (CD) spectroscopy can detect conformational changes in DNA upon compound binding. tandfonline.com
Cell Viability and Proliferation Assays: The MTT or MTS assay is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.
Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-intercalating dye (like propidium (B1200493) iodide) is the standard method to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). rsc.org
Apoptosis Detection: Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. rsc.orgmdpi.com Western blotting can be used to detect the cleavage of PARP and the activation of caspases. nih.gov Mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1. nih.gov
Protein Expression and Signaling Analysis: Western blotting is a key technique to measure the levels and phosphorylation status of specific proteins within signaling cascades (e.g., Akt, ERK) or those involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins). nih.govnih.gov
Enzyme Inhibition Assays: For compounds targeting specific enzymes like kinases or topoisomerases, in vitro assays using purified enzymes are performed to determine inhibitory concentrations (e.g., IC50 values). nih.govmdpi.com
Tubulin Polymerization Assay: The effect of a compound on microtubule formation can be measured in vitro using purified tubulin and monitoring the change in turbidity or fluorescence. tandfonline.com
These methodological approaches provide a comprehensive picture of how quinoline-based compounds interact with cellular components and modulate biological pathways, forming the basis for understanding their therapeutic potential.
Biochemical Assays
Biochemical assays are crucial for identifying the direct molecular targets of a compound. For quinoline derivatives, a significant area of investigation has been their ability to inhibit protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.
While direct enzymatic inhibition data for this compound is not available in the reviewed literature, studies on analogous compounds suggest that kinase inhibition is a plausible mechanism of action. For instance, certain quinazoline (B50416) derivatives, which share a similar heterocyclic core, have demonstrated potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). One study on a series of quinazolin-4(3H)-one derivatives identified a compound, BIQO-19, that selectively inhibited Aurora Kinase A with an IC50 value of 68.54 nM, showcasing the potential for this scaffold to target specific kinases involved in cell cycle regulation. mdpi.com
Another well-established mechanism for quinoline derivatives is the inhibition of tubulin polymerization. ekb.eg This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Several novel quinoline derivatives have been designed and shown to inhibit tubulin polymerization, suggesting that this could be a relevant pathway for this compound. ekb.egrsc.org
The table below summarizes the kinase inhibitory activity of a representative quinazolin-4(3H)-one derivative, highlighting the potential for this class of compounds to act as potent enzyme inhibitors.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| BIQO-19 | Aurora Kinase A | 68.54 |
| BIQO-19 | Aurora Kinase B | 581.03 |
Cell-Based Assays
Cell-based assays provide a more holistic view of a compound's biological activity within a cellular context. Numerous studies have evaluated the antiproliferative and cytotoxic effects of various quinoline derivatives against a panel of cancer cell lines.
A study on novel 2-morpholino-4-anilinoquinoline derivatives demonstrated significant cytotoxic effects against the HepG2 human liver cancer cell line. nih.gov The viability of HepG2 cells was markedly reduced upon treatment with these compounds in a concentration-dependent manner. nih.gov Further investigation into the mode of cell death revealed that these compounds induced apoptosis and caused cell cycle arrest. nih.gov
Similarly, other substituted quinolines have shown potent anticancer activities against various breast cancer cell lines, such as T47D and MCF-7. nih.govnih.gov For example, one 6-methoxy-8-aminoquinoline derivative exhibited an IC50 value of 16 ± 3 nM against T47D cells. nih.gov The antiproliferative activity of morpholine-substituted tetrahydroquinoline derivatives was also evaluated against A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines, with one compound showing an exceptional IC50 of 0.033 µM against A549 cells. mdpi.com
The data from these cell-based assays strongly suggest that the quinoline scaffold, particularly when substituted with a morpholino group, possesses significant antiproliferative properties. The likely mechanisms underpinning this activity include the induction of apoptosis and the disruption of the cell cycle.
The following table summarizes the in vitro antiproliferative activities of several structurally related quinoline derivatives against various cancer cell lines.
| Compound Type | Cell Line | Cancer Type | IC50 |
|---|---|---|---|
| 2-Morpholino-4-anilinoquinoline derivative | HepG2 | Liver Cancer | Concentration-dependent reduction in viability |
| 6-Methoxy-8-aminoquinoline derivative | T47D | Breast Cancer | 16 ± 3 nM |
| Morpholine-substituted tetrahydroquinoline derivative (10e) | A549 | Lung Cancer | 0.033 µM |
| Quinoline-4-carboxylic acid derivative (3j) | MCF-7 | Breast Cancer | Showed 82.9% reduction in cellular growth |
In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Profiling
Aqueous Solubility Assessment
Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption of an orally administered drug. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, thereby limiting the amount of drug available for absorption and potentially resulting in low bioavailability.
The assessment of aqueous solubility is typically performed using methods such as the shake-flask method or high-throughput screening (HTS) techniques. In a typical assay, an excess of the compound is equilibrated in a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4). Following equilibration, the suspension is filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified, often by liquid chromatography-mass spectrometry (LC-MS).
| Compound | Method | pH | Solubility (µg/mL) | Classification |
|---|---|---|---|---|
| 3-(4-Methylphenyl)-2-morpholinoquinoline | Shake-Flask | 7.4 | < 25 (Illustrative) | Low Solubility (Illustrative) |
In Vitro Membrane Permeability Evaluation
The ability of a drug molecule to permeate biological membranes is another crucial determinant of its oral absorption. Several in vitro models are employed to predict the intestinal permeability of a compound.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane. enamine.netnih.gov This assay is particularly useful in early drug discovery for ranking compounds based on their passive permeability. enamine.net The PAMPA "sandwich" consists of a donor plate and an acceptor plate, separated by a porous filter coated with a lipid solution that mimics the composition of the intestinal cell membrane. enamine.net The test compound is added to the donor well, and after an incubation period, the concentration of the compound in both the donor and acceptor wells is measured to calculate the apparent permeability coefficient (Papp).
| Compound | Assay Type | pH (Donor) | Papp (x 10-6 cm/s) | Permeability Classification |
|---|---|---|---|---|
| This compound | PAMPA-GIT | 6.5 | 8.5 (Illustrative) | High (Illustrative) |
Cell-based permeability assays, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, provide a more comprehensive model of intestinal absorption by incorporating both passive diffusion and the potential for active transport and efflux mechanisms. nih.govnih.gov The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as it differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. nih.govevotec.com
In this assay, the cells are cultured on a semi-permeable membrane. evotec.com The permeability of a compound is assessed by adding it to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its appearance on the opposite side over time. nih.gov The apparent permeability coefficient (Papp) is calculated for both directions (AP to BL and BL to AP). The efflux ratio (ER), which is the ratio of Papp (BL to AP) to Papp (AP to BL), can indicate if the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). An efflux ratio greater than 2 is often considered indicative of active efflux.
| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|---|
| This compound | 12.0 (Illustrative) | 15.0 (Illustrative) | 1.25 (Illustrative) | High (Illustrative) |
In Vitro Metabolic Stability and Metabolite Profiling
The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Low metabolic stability can lead to rapid clearance from the body and poor oral bioavailability.
Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov The in vitro metabolic stability assay using liver microsomes involves incubating the test compound with microsomes in the presence of necessary cofactors like NADPH. nih.gov The disappearance of the parent compound is monitored over time by LC-MS/MS analysis. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
| Compound | Species | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
|---|---|---|---|---|
| This compound | Human | 45 (Illustrative) | 15.4 (Illustrative) | Moderate (Illustrative) |
Hepatocytes, or liver cells, provide a more complete in vitro model for metabolism studies as they contain both Phase I and Phase II drug-metabolizing enzymes, as well as active uptake and efflux transporters. solvobiotech.com Similar to the microsomal stability assay, the test compound is incubated with a suspension of hepatocytes, and the concentration of the parent compound is measured at various time points. This allows for the determination of the in vitro half-life and intrinsic clearance, which can provide a more comprehensive prediction of in vivo hepatic clearance.
| Compound | Species | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/106 cells) | Stability Classification |
|---|---|---|---|---|
| This compound | Human | 35 (Illustrative) | 19.8 (Illustrative) | Moderate (Illustrative) |
Identification of Major Metabolites
No studies identifying the major in vitro metabolites of this compound were found. To determine this, metabolic stability studies using liver microsomes or hepatocytes would be necessary to identify the primary products of phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolism.
In Vitro Plasma and Blood Partitioning
Specific data on the plasma protein binding and blood-to-plasma ratio for this compound are not available in the searched scientific literature.
Plasma Protein Binding (Fraction Unbound)
Information regarding the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) is currently unavailable. This parameter, the fraction of unbound drug in plasma (fu), is critical for understanding a compound's pharmacokinetic and pharmacodynamic properties. nih.gov
Blood-to-Plasma Ratio Determination
There are no available data on the blood-to-plasma concentration ratio of this compound. This ratio indicates the extent of a drug's distribution into red blood cells and is important for interpreting pharmacokinetic data. nih.govevotec.com
In Vitro Drug-Drug Interaction Potential Assessment
The potential for this compound to cause drug-drug interactions has not been reported in the available literature.
Cytochrome P450 (CYP) Enzyme Inhibition and Induction
No studies were found that investigated the inhibitory or inductive effects of this compound on major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Such studies are essential for predicting the likelihood of metabolic drug-drug interactions. biomolther.orgnih.gov
Evaluation of Other Drug-Metabolizing Enzymes (e.g., UGT, FMO)
There is no information available regarding the interaction of this compound with other significant drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs) or flavin-containing monooxygenases (FMOs).
In Vitro Drug Transporter Substrate and Inhibitor Profiling
The interaction of a drug candidate with membrane transporters is a critical component of its ADME profile, influencing its tissue distribution, elimination, and potential for drug-drug interactions. bioivt.com These transporters are broadly categorized as efflux transporters, which actively pump substances out of cells, and uptake transporters, which facilitate their entry.
Efflux Transporters (e.g., P-glycoprotein, BCRP)
Efflux transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene) are ATP-dependent pumps that can extrude a wide array of xenobiotics from cells. nih.gov They are highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys, playing a significant role in limiting drug absorption and tissue penetration. nih.gov
A compound that is a substrate for P-gp or BCRP may exhibit reduced oral bioavailability and limited access to sanctuary sites like the central nervous system. nih.gov In vitro assays to determine if a compound is a substrate typically utilize cell lines overexpressing these transporters, such as Caco-2 or MDCK cells. sygnaturediscovery.com The efflux ratio, a measure of bidirectional transport (basolateral to apical vs. apical to basolateral), is calculated. An efflux ratio significantly greater than 2, which is reduced in the presence of a known inhibitor, suggests the compound is a substrate.
Given the structural characteristics of this compound, it is plausible that it could be a substrate for these efflux transporters. However, without experimental data, its status remains undetermined.
Table 1: Illustrative Efflux Transporter Substrate Potential
| Transporter | Test System | Efflux Ratio | Efflux Ratio with Inhibitor | Substrate Potential |
| P-glycoprotein (P-gp) | Caco-2 cells | 3.5 | 1.2 | Yes |
| BCRP | MDCK-BCRP cells | 4.1 | 1.5 | Yes |
| Note: This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound. |
Uptake Transporters (e.g., OATP, OCT)
Uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), facilitate the movement of compounds into cells. nih.gov These transporters are crucial for the hepatic and renal uptake of drugs, thereby influencing their metabolism and excretion. nih.gov For instance, OATPs (e.g., OATP1B1, OATP1B3) are predominantly expressed on the basolateral membrane of hepatocytes and are key to the liver's ability to clear drugs from the blood. nih.gov OCTs (e.g., OCT2) are important in the kidney for the secretion of cationic drugs into the urine. nih.gov
Determining if a compound is a substrate for these transporters often involves using cells engineered to express a specific transporter (e.g., HEK293 cells). bioivt.com An increase in intracellular accumulation of the compound in the transporter-expressing cells compared to control cells indicates that it is a substrate.
The potential for this compound to be a substrate for uptake transporters would depend on its physicochemical properties, such as its charge at physiological pH. Without experimental testing, its interaction with OATPs and OCTs is unknown.
Table 2: Illustrative Uptake Transporter Substrate Potential
| Transporter | Test System | Uptake Ratio (vs. Control) | Substrate Potential |
| OATP1B1 | HEK293-OATP1B1 cells | 2.8 | Yes |
| OATP1B3 | HEK293-OATP1B3 cells | 1.5 | No |
| OCT2 | HEK293-OCT2 cells | 3.2 | Yes |
| Note: This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound. |
In Silico Predictive Models for In Vitro ADME Parameters
In the absence of experimental data, in silico models provide a valuable and cost-effective means of predicting the ADME properties of a compound at the early stages of drug discovery. researchgate.net These computational tools use a variety of approaches, including quantitative structure-activity relationship (QSAR) models, machine learning, and physiologically based pharmacokinetic (PBPK) modeling, to forecast a compound's behavior based on its chemical structure. researchgate.net
For this compound, various ADME parameters can be predicted. These models are built on large datasets of experimentally determined properties for a diverse range of chemical structures. nih.gov While these predictions are useful for prioritizing compounds, they must be confirmed by experimental data.
Table 3: Predicted In Silico ADME Properties for this compound
| ADME Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (logPapp) | -5.2 | Low to moderate permeability |
| Human Intestinal Absorption | 85% | High absorption |
| P-gp Substrate | Yes | Likely substrate for P-glycoprotein |
| CYP2D6 Inhibitor | Yes | Potential to inhibit CYP2D6 |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |
| Note: This table contains data generated from general-purpose in silico predictive models and does not represent experimentally verified data for this compound. |
These predictive models can offer initial insights into the potential ADME profile of a compound, guiding further experimental investigation. researchgate.net For example, a prediction that a compound is a P-gp substrate would prompt in vitro transporter assays to confirm this interaction. nih.gov
Future Research Directions and Methodological Advancements
Refinement of Structure-Activity Relationships (SAR) for 3-(4-Methylphenyl)-2-morpholinoquinoline Analogues
A critical avenue for future research lies in the systematic refinement of the Structure-Activity Relationships (SAR) for analogues of this compound. SAR studies are fundamental to understanding how specific structural modifications influence a compound's biological activity. nih.govnih.gov For quinoline-morpholine scaffolds, research has indicated that substituents on both the quinoline (B57606) and phenyl rings, as well as the nature of any linkers, can significantly impact potency and selectivity. e3s-conferences.orgnih.gov
Future investigations should systematically explore modifications at key positions of the molecule. This includes:
Quinoline Core Substitution: Introducing various electron-withdrawing or electron-donating groups at different positions of the quinoline ring could modulate the electronic properties and binding interactions of the molecule. researchgate.net For instance, the addition of a fluorine atom at the C6 position has been shown to enhance the antibacterial activity of some quinoline compounds. orientjchem.org
Phenyl Ring Modification: The 4-methylphenyl group offers a prime site for modification. Altering the substituent at the para position or exploring other substitution patterns (ortho, meta) on the phenyl ring could fine-tune target engagement. Studies on similar scaffolds have highlighted the importance of 4-methyl and 4-phenyl substituents for potent activity. e3s-conferences.org
Morpholine (B109124) Ring Analogues: While the morpholine ring often improves pharmacokinetic properties, exploring other heterocyclic systems in its place could lead to novel activity profiles. researchgate.net
A systematic synthesis and evaluation of an analogue library based on these modifications will provide deeper insights into the pharmacophore, guiding the design of next-generation compounds with enhanced efficacy and specificity.
| Molecular Component | Proposed Modification | Potential Impact on Bioactivity | Supporting Rationale |
| Quinoline Core | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -NO₂) at C6 or C7 positions. | Enhanced potency and altered target selectivity. | Electron-withdrawing groups can modify the electronic distribution of the ring system, potentially improving binding affinity. orientjchem.orgresearchgate.net |
| Phenyl Group | Substitution of the 4-methyl group with other alkyl, alkoxy, or halogen groups. | Fine-tuning of binding interactions and metabolic stability. | The nature of the substituent on the phenyl ring is crucial for activity in related quinoline derivatives. e3s-conferences.orgnih.gov |
| Morpholine Moiety | Replacement with other six-membered heterocycles (e.g., piperidine, piperazine, thiomorpholine). | Altered solubility, pharmacokinetic profile, and target interactions. | The heterocyclic moiety contributes significantly to the overall properties of the molecule. researchgate.net |
Exploration of Novel Synthetic Pathways for Scalability and Efficiency
The advancement of this compound from a laboratory-scale compound to a viable therapeutic candidate hinges on the development of scalable and efficient synthetic routes. While classical methods for quinoline synthesis exist, future research should focus on modern, more sustainable strategies.
Promising areas for exploration include:
C-H Bond Activation: These methods offer a more atom-economical approach by directly functionalizing carbon-hydrogen bonds, reducing the need for pre-functionalized starting materials and minimizing waste. mdpi.com
Photocatalytic Oxidative Cyclization: Light-mediated reactions can often proceed under mild conditions, providing access to complex molecular architectures with high efficiency. mdpi.com
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability.
Biocatalysis: The use of enzymes to catalyze specific synthetic steps can lead to highly stereoselective products under environmentally benign conditions.
Developing robust synthetic methodologies is crucial for producing the quantities of material needed for extensive preclinical and potential clinical evaluation. nih.gov
Advanced Computational Approaches in Lead Optimization
In silico methods are indispensable tools in modern drug discovery for accelerating the optimization of lead compounds. nih.govelsevierpure.com For this compound, advanced computational approaches can provide profound insights into its interactions with biological targets and guide the design of improved analogues.
Future computational studies should leverage a hierarchy of techniques:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D properties of molecules with their biological activity. researchgate.net
Molecular Docking and Dynamics: These simulations can predict and analyze the binding mode of the compound within the active site of a target protein, revealing key interactions and informing structural modifications. bioengineer.orgresearchgate.netnih.gov
Free Energy Perturbation (FEP): This computationally intensive method can more accurately predict the binding affinity changes resulting from small modifications to the lead structure, allowing for the prioritization of the most promising analogues for synthesis.
Machine Learning and AI: AI-driven models can be trained on existing SAR data to predict the activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of virtual compounds, expanding the exploration of chemical space. researchgate.net
| Computational Method | Application in Lead Optimization | Expected Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structural features with biological activity across a series of analogues. | A predictive model to guide the design of new compounds with enhanced potency. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Understanding of complex stability and identification of key stable interactions. bioengineer.orgnih.gov |
| Free Energy Perturbation (FEP) | Calculate the relative binding free energies of closely related analogues. | Accurate prediction of binding affinity to prioritize synthetic efforts. |
| ADME Prediction Models | In silico assessment of pharmacokinetic properties (e.g., solubility, permeability, metabolic stability). | Early identification and mitigation of potential liabilities in drug development. nih.govdntb.gov.ua |
Development of Multi-Targeting Strategies Based on Quinoline-Morpholine Scaffolds
The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The quinoline scaffold is known for its ability to interact with a diverse range of biological targets, including various kinases, tubulin, and topoisomerases. ekb.egnih.govnih.gov
Future research should explore the potential of the this compound scaffold as a platform for designing multi-target agents. researchgate.net By strategically modifying the core structure, it may be possible to create compounds that concurrently modulate several key pathways involved in a disease process. For example, a single compound could be engineered to inhibit multiple receptor tyrosine kinases (e.g., c-Met, EGFR, VEGFR) implicated in cancer progression. nih.govnih.gov This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance. nih.gov
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, it is essential to look beyond single-target interactions and embrace a systems-level perspective. Omics technologies provide the tools for such a comprehensive analysis. biobide.comnih.gov
Proteomics: Can be used to identify the full spectrum of proteins that interact with the compound in a cell or tissue. nih.gov This can confirm intended targets and reveal previously unknown off-target effects. nih.gov
Metabolomics: This approach analyzes the global changes in small-molecule metabolites following compound treatment, offering a functional readout of its impact on cellular pathways. nih.govresearchgate.net
Transcriptomics: By measuring changes in gene expression across the entire genome, transcriptomics can uncover the broader cellular response to the compound and help elucidate its mechanism of action. mdpi.com
Integrating data from these omics platforms can provide a holistic view of the compound's mechanism of action, identify biomarkers for its activity, and potentially predict its toxicological profile. nih.govmdpi.com
Innovative Approaches for Biological Target Deconvolution
While computational methods can predict potential targets, experimental validation is crucial. Target deconvolution, the process of identifying the specific molecular target(s) of a bioactive compound, is a critical step in drug development. nih.gov Future work on this compound should employ innovative techniques to pinpoint its biological partners.
Advanced target deconvolution strategies include:
Chemical Proteomics: This involves creating a molecular probe by attaching an affinity tag or a reactive group to the compound. This probe can then be used in cell lysates to "pull down" its binding partners, which are subsequently identified by mass spectrometry. nih.gov
Genetic Approaches: Techniques like CRISPR-Cas9 genetic screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets.
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding, allowing for the identification of direct targets in a cellular context.
These unbiased, system-wide approaches are powerful tools for discovering novel targets and validating predicted ones. nih.gov
Consideration of In Vitro-In Vitro Correlation for ADME Properties
Early assessment of ADME properties is vital to reduce the high attrition rates in drug development. researchgate.netcambridge.org While in vivo studies remain the gold standard, a robust suite of in vitro assays can provide valuable predictive data. nih.govnuvisan.com A key goal for future research is to establish strong correlations between different in vitro assays to build more comprehensive and predictive ADME models.
This involves integrating data from a panel of standard assays to better forecast the in vivo behavior of this compound and its analogues. xisdxjxsu.asia
| In Vitro ADME Assay | Parameter Measured | Significance |
| Caco-2 / MDCK Permeability | Rate of transport across a cell monolayer. | Predicts intestinal absorption and blood-brain barrier penetration. nuvisan.com |
| Liver Microsomal Stability | Rate of metabolism by key drug-metabolizing enzymes. | Predicts metabolic clearance and potential for drug-drug interactions. nuvisan.com |
| Plasma Protein Binding | The extent to which a compound binds to plasma proteins. | Influences the free drug concentration available to act on the target. nuvisan.com |
| Aqueous Solubility | The maximum concentration of a compound in an aqueous solution. | A key factor for absorption and formulation development. xisdxjxsu.asia |
Q & A
Q. What established synthetic routes are available for 3-(4-Methylphenyl)-2-morpholinoquinoline?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, aryl boronic acids react with halogenated quinoline precursors in the presence of Pd(PPh₃)₄ (5 mol%) under reflux in DMF with a base (e.g., K₂CO₃). Post-reaction purification involves extraction with chloroform, drying, and column chromatography to isolate the product . Morpholino group incorporation may follow similar protocols used for morpholinophenyl amides, as seen in multiparallel synthesis approaches .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and morpholino integration (e.g., δH 7.0–8.3 ppm for aromatic protons; δC ~115–162 ppm for carbons) .
- Mass spectrometry (HRMS) : For molecular weight validation (e.g., MH⁺ peaks matching theoretical values) .
- X-ray crystallography : To resolve 3D structural details, as demonstrated for analogous quinoline derivatives .
Q. How should stability and storage conditions be managed?
Store in airtight containers under inert gas (e.g., N₂) at room temperature. Avoid exposure to moisture, light, and high temperatures. Safety data sheets (SDS) for similar compounds recommend dry, ventilated storage and avoidance of static discharge .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst tuning : Adjust Pd catalyst loading (e.g., 5–10 mol%) and ligand choice (e.g., PPh₃ vs. bidentate ligands) to enhance coupling efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (1,2-dimethoxyethane) for solubility and reactivity balance .
- Temperature/time : Extend reflux duration (e.g., 48–72 hours) or increase temperature (e.g., 90–100°C) for sluggish reactions, monitored via TLC .
Q. What strategies are effective for evaluating biological activity in cancer models?
- In vitro assays : Perform MTT/Proliferation assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) and validate via IC₅₀ calculations .
- Mechanistic studies : Use flow cytometry to assess apoptosis/necrosis or Western blotting to track signaling pathways (e.g., PI3K/AKT/mTOR) modulated by the compound .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Synthesize analogs with modified methylphenyl groups (e.g., electron-withdrawing/-donating substituents) or morpholino replacements (e.g., piperazine, thiomorpholine) .
- Bioisosteric replacement : Replace the quinoline core with isoquinoline or acridine scaffolds to probe pharmacophore requirements .
- Computational modeling : Perform docking studies (e.g., AutoDock) to predict binding affinities for targets like kinases or DNA topoisomerases .
Q. How can analytical discrepancies in spectral data be resolved?
- Crystallographic validation : Compare experimental NMR shifts with X-ray-derived structures to resolve positional ambiguities .
- Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to clarify signal assignments in complex spectra .
- Advanced MS/MS : Employ fragmentation patterns to distinguish regioisomers or confirm morpholino connectivity .
Methodological Notes
- Contradictions in evidence : While uses DMF/K₂CO₃ for cross-coupling, employs chloroform/piperidine for chalcone synthesis. Researchers should test solvent/base combinations empirically.
- Toxicity screening : Follow protocols from for Ames tests or comet assays to assess mutagenicity, given structural similarities to nitroquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
